![molecular formula C13H22N2O B3851762 4-[[2-(Dimethylamino)ethyl-ethylamino]methyl]phenol](/img/structure/B3851762.png)
4-[[2-(Dimethylamino)ethyl-ethylamino]methyl]phenol
Overview
Description
4-[[2-(Dimethylamino)ethyl-ethylamino]methyl]phenol is a chemical compound with the molecular formula C10H15NO. It is known for its various applications in scientific research and industry. This compound is characterized by its white crystalline appearance and solubility in organic solvents such as methanol, ethanol, and DMSO .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(Dimethylamino)ethyl-ethylamino]methyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with 2-(dimethylamino)ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-[[2-(Dimethylamino)ethyl-ethylamino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-[[2-(Dimethylamino)ethyl-ethylamino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions like bronchitis and asthma.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[[2-(Dimethylamino)ethyl-ethylamino]methyl]phenol involves its interaction with specific molecular targets. It is known to inhibit the production of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes. This inhibition leads to the relaxation of smooth muscles, constriction of blood vessels, and increased blood pressure .
Comparison with Similar Compounds
Similar Compounds
4-(2-Dimethylaminoethyl)phenol: Shares similar structural features and biological activities.
Phenol, 4-[2-(methylamino)ethyl]-: Another compound with comparable properties and applications.
Uniqueness
4-[[2-(Dimethylamino)ethyl-ethylamino]methyl]phenol stands out due to its specific inhibitory effects on cAMP production, making it particularly useful in the treatment of respiratory conditions. Its unique combination of functional groups also allows for diverse chemical reactivity, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-4-15(10-9-14(2)3)11-12-5-7-13(16)8-6-12/h5-8,16H,4,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYXTRLKERTDLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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